molecular formula C17H19N3O7S2 B3684040 1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B3684040
M. Wt: 441.5 g/mol
InChI Key: KCYFQWZXPQSIEK-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound featuring both methoxybenzenesulfonyl and nitrobenzenesulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine core, followed by the introduction of the methoxybenzenesulfonyl and nitrobenzenesulfonyl groups through sulfonylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The methoxy group can be demethylated to form a phenol.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while demethylation of the methoxy group produces a phenol.

Scientific Research Applications

1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(4-METHOXYBENZENESULFONYL)-4-(2-AMINOBENZENESULFONYL)PIPERAZINE: Contains an amino group instead of a nitro group.

    1-(4-METHOXYBENZENESULFONYL)-4-(2-HYDROXYBENZENESULFONYL)PIPERAZINE: Features a hydroxy group instead of a nitro group.

Uniqueness

1-(4-METHOXYBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both methoxybenzenesulfonyl and nitrobenzenesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7S2/c1-27-14-6-8-15(9-7-14)28(23,24)18-10-12-19(13-11-18)29(25,26)17-5-3-2-4-16(17)20(21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYFQWZXPQSIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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